molecular formula C20H26N2O B13820134 4,4'-Di-n-butylazoxybenzene CAS No. 36946-06-2

4,4'-Di-n-butylazoxybenzene

Cat. No.: B13820134
CAS No.: 36946-06-2
M. Wt: 310.4 g/mol
InChI Key: OCHLRMQEVOPMSK-UHFFFAOYSA-N
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Description

4,4’-Di-n-butylazoxybenzene is an organic compound with the molecular formula C20H26N2O It is a member of the azoxybenzene family, characterized by the presence of an azoxy group (-N=N(O)-) linking two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Di-n-butylazoxybenzene typically involves the reaction of 4-nitrobutylbenzene with a reducing agent to form 4-amino-n-butylbenzene. This intermediate is then subjected to oxidation to yield 4,4’-Di-n-butylazoxybenzene. Common reducing agents used in the first step include iron powder or tin chloride in the presence of hydrochloric acid. The oxidation step can be carried out using hydrogen peroxide or other suitable oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of 4,4’-Di-n-butylazoxybenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,4’-Di-n-butylazoxybenzene undergoes various chemical reactions, including:

    Oxidation: The azoxy group can be further oxidized to form nitro compounds.

    Reduction: Reduction of the azoxy group can yield corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Di-n-butylazoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Di-n-butylazoxybenzene involves its interaction with cellular components. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular macromolecules, causing oxidative stress and potential antimicrobial effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The azoxy group also imparts distinct redox properties, making it valuable in various chemical and biological studies .

Properties

CAS No.

36946-06-2

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

(4-butylphenyl)-(4-butylphenyl)imino-oxidoazanium

InChI

InChI=1S/C20H26N2O/c1-3-5-7-17-9-13-19(14-10-17)21-22(23)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3

InChI Key

OCHLRMQEVOPMSK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCC)[O-]

Origin of Product

United States

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